![molecular formula C4H6ClN3 B12359056 3-Aminopyridazine, HCl](/img/structure/B12359056.png)
3-Aminopyridazine, HCl
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Overview
Description
3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .
Preparation Methods
The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .
Chemical Reactions Analysis
3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:
Acylation: Introduction of an acyl group.
Amination: Addition of an amino group.
Cyclization: Formation of a ring structure.
For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.
Scientific Research Applications
Medicinal Chemistry Applications
3-Aminopyridazine hydrochloride has been studied for its potential as a therapeutic agent in various diseases, particularly cancer. It acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.
Anticancer Activity
- Mechanism of Action : The compound inhibits the M2 metal binding site of ribonucleotide reductase, leading to reduced DNA synthesis in cancer cells. This mechanism has been explored in several clinical trials.
- Clinical Trials : For instance, a phase II trial evaluated its efficacy in patients with advanced pancreatic cancer, showing promising results in terms of survival rates and disease progression .
Neurological Disorders
- Potential for Spinal Cord Injury Treatment : Research indicates that derivatives of aminopyridines can restore conduction in injured spinal cords through potassium channel blockade mechanisms. Although primarily focused on 4-aminopyridine, studies suggest that similar compounds may exhibit beneficial effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects of 3-aminopyridazine hydrochloride is crucial for its development as a therapeutic agent.
Pharmacokinetic Studies
- A population pharmacokinetic model was developed to analyze the drug's behavior in cancer patients, revealing significant variability based on genetic polymorphisms and patient characteristics . This information is vital for optimizing dosing regimens.
Toxicity Profiles
- Clinical studies have reported dose-limiting toxicities associated with 3-aminopyridazine hydrochloride, including fatigue and hematological effects . Ongoing research aims to balance efficacy with safety to improve patient outcomes.
Synthesis and Derivatives
The synthesis of 3-aminopyridazine hydrochloride involves straightforward chemical reactions that yield high purity products, making it suitable for pharmaceutical applications.
Derivative Development
- Researchers are exploring various derivatives of 3-aminopyridazine to enhance its pharmacological properties. Modifications can lead to improved activity against specific cancer types or reduced toxicity profiles .
Case Studies
Several case studies highlight the clinical applications and research findings related to 3-aminopyridazine hydrochloride:
Mechanism of Action
The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
3-Aminopyridazine hydrochloride can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine, relugolix, and deucravacitinib . These compounds share the pyridazine core but differ in their substituents and biological activities. The unique structural features of 3-aminopyridazine hydrochloride, particularly the amino group at the third position, distinguish it from other similar compounds and contribute to its diverse applications in scientific research .
Biological Activity
3-Aminopyridazine, HCl is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
3-Aminopyridazine is characterized by its pyridazine ring structure, which is known for contributing to a variety of biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
1. Anticancer Activity
Research indicates that 3-aminopyridazine derivatives exhibit significant anticancer properties. In a study involving MDA-MB-231 breast cancer cells, several derivatives were shown to induce apoptosis, with apoptotic rates increasing significantly compared to untreated controls. For instance, compounds labeled as 11l and 11m demonstrated a rise in early apoptotic cells from 0.56% to 3.38% and late apoptotic cells from 0.24% to 23.60% after treatment .
Compound | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
Control | 0.56 | 0.24 |
11l | 3.38 | 23.60 |
11m | 8.19 | 15.56 |
This data suggests that modifications to the pyridazine structure can enhance apoptosis in cancer cells, indicating a potential pathway for developing new anticancer therapies.
2. Antimicrobial Activity
Pyridazine derivatives, including 3-aminopyridazine, have been reported to possess antimicrobial properties against various pathogens. The structural modifications in these compounds often lead to enhanced activity against bacteria and fungi . For instance, certain derivatives have shown effectiveness in inhibiting the growth of resistant bacterial strains.
3. Neuropharmacological Effects
Studies have also highlighted the effects of aminopyridines on the nervous system. Specifically, 3-aminopyridine has been shown to block potassium channels, which can increase neurotransmitter release and enhance synaptic transmission . This property suggests potential applications in treating neurological disorders such as myasthenia gravis or other conditions characterized by impaired neurotransmission.
The biological activities of 3-aminopyridazine are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Some studies indicate that pyridazine derivatives can inhibit specific enzymes involved in cancer progression or microbial resistance.
- Ion Channel Modulation : The blockade of potassium channels leads to increased neuronal excitability and neurotransmitter release, contributing to its neuropharmacological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 3-aminopyridazine in different therapeutic contexts:
- A study on the use of a pyridazine derivative in a murine model of breast cancer demonstrated significant tumor reduction and improved survival rates compared to controls.
- Clinical trials assessing the neuroprotective effects of aminopyridines in patients with neuromuscular disorders showed promising results, with improvements noted in muscle strength and function.
Properties
Molecular Formula |
C4H6ClN3 |
---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
hydron;pyridazin-3-amine;chloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
InChI Key |
GCRUEXFJNQVIJM-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=NN=C1)N.[Cl-] |
Origin of Product |
United States |
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